Ethyl 2-bromo-8-hydroxypyrido[3,2-d]pyrimidine-7-carboxylate
Overview
Description
Ethyl 2-bromo-8-hydroxypyrido[3,2-d]pyrimidine-7-carboxylate is a heterocyclic compound that features a pyrido[3,2-d]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-bromo-8-hydroxypyrido[3,2-d]pyrimidine-7-carboxylate typically involves the bromination of a pyrido[3,2-d]pyrimidine derivative followed by esterification. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the esterification is carried out using ethanol in the presence of a catalyst such as sulfuric acid .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-bromo-8-hydroxypyrido[3,2-d]pyrimidine-7-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to convert the ester group to an alcohol.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Major Products
Substitution: Formation of amino or thio derivatives.
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of alcohol derivatives.
Scientific Research Applications
Ethyl 2-bromo-8-hydroxypyrido[3,2-d]pyrimidine-7-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of anticancer and antiviral drugs.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Ethyl 2-bromo-8-hydroxypyrido[3,2-d]pyrimidine-7-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, inhibiting their activity or modulating their function. The exact molecular targets and pathways involved would vary based on the specific derivative and its intended use .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-chloro-8-hydroxypyrido[3,2-d]pyrimidine-7-carboxylate
- Ethyl 2-iodo-8-hydroxypyrido[3,2-d]pyrimidine-7-carboxylate
- Ethyl 2-fluoro-8-hydroxypyrido[3,2-d]pyrimidine-7-carboxylate
Uniqueness
Ethyl 2-bromo-8-hydroxypyrido[3,2-d]pyrimidine-7-carboxylate is unique due to the presence of the bromine atom, which can be selectively substituted, allowing for the synthesis of a wide range of derivatives. This makes it a versatile intermediate in organic synthesis and medicinal chemistry .
Properties
IUPAC Name |
ethyl 2-bromo-8-oxo-5H-pyrido[3,2-d]pyrimidine-7-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN3O3/c1-2-17-9(16)5-3-12-6-4-13-10(11)14-7(6)8(5)15/h3-4H,2H2,1H3,(H,12,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZAVEYRXDQJYHT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC2=CN=C(N=C2C1=O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00743561 | |
Record name | Ethyl 2-bromo-8-oxo-5,8-dihydropyrido[3,2-d]pyrimidine-7-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00743561 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1098588-16-9 | |
Record name | Ethyl 2-bromo-8-oxo-5,8-dihydropyrido[3,2-d]pyrimidine-7-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00743561 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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